molecular formula C12H10F2N4O B2415235 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,6-difluorophenyl)methanone CAS No. 2034522-83-1

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,6-difluorophenyl)methanone

Cat. No.: B2415235
CAS No.: 2034522-83-1
M. Wt: 264.236
InChI Key: JJOVDLBMANUBLV-UHFFFAOYSA-N
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Description

The compound contains a 1,2,3-triazole ring, an azetidine ring, and a difluorophenyl group. The 1,2,3-triazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms . The azetidine ring is a four-membered cyclic amine, and the difluorophenyl group is a phenyl ring with two fluorine substitutions .


Molecular Structure Analysis

The 1,2,3-triazole ring is planar and aromatic, contributing to the stability of the molecule . The azetidine ring, being a strained four-membered ring, could have significant reactivity .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by the presence of the azetidine ring and the 1,2,3-triazole ring. The azetidine ring could undergo ring-opening reactions, while the 1,2,3-triazole ring could participate in various transformations .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. The presence of the 1,2,3-triazole ring could contribute to its stability, while the azetidine ring could influence its reactivity .

Scientific Research Applications

Synthesis and Characterization

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,6-difluorophenyl)methanone and its derivatives have been a subject of interest in the field of chemistry, primarily for their synthesis and structural analysis. For instance, studies have detailed the synthesis and characterization of related compounds using methods like NMR, MS, and IR spectra data. The structures of these compounds were further elucidated through techniques like X-ray diffraction, showcasing their complex molecular architecture (Cao et al., 2010), (Cao et al., 2008).

Antimicrobial and Antifungal Activities

Compounds in the triazole family have demonstrated promising antimicrobial and antifungal properties. For instance, novel synthesized compounds with a benzofuran base and 1,2,3-triazole linkage have shown high antimicrobial activity, indicating their potential use in medical applications to combat various bacterial and fungal infections (Sunitha et al., 2017).

Catalytic and Synthetic Applications

The triazole compounds have also found their place as catalysts in chemical reactions. For example, a triazolylmethanol-Cu(I) structure has been identified as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions, showcasing the versatility of these compounds in facilitating chemical synthesis. The catalyst demonstrated efficiency with low loadings, short reaction times at room temperature, and compatibility with various functional groups, making it an excellent candidate for organic synthesis (Ozcubukcu et al., 2009).

Anticancer Potential

In the realm of pharmacology, certain triazole derivatives have been synthesized and evaluated for their anticancer activity. Compounds with the aziridine-1,2,3-triazole structure, for instance, have shown efficacy against human leukemia and hepatoma cells, suggesting their potential as anticancer agents. The structure-activity relationship studies of these compounds provide insights into their mode of action and pave the way for further optimization and development (Dong et al., 2017).

Future Directions

Given the wide range of biological activities exhibited by 1,2,3-triazole-containing compounds, this compound could be of interest in medicinal chemistry . Further studies could explore its potential biological activities and optimize its properties for specific applications.

Properties

IUPAC Name

(2,6-difluorophenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N4O/c13-9-2-1-3-10(14)11(9)12(19)17-6-8(7-17)18-5-4-15-16-18/h1-5,8H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOVDLBMANUBLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=CC=C2F)F)N3C=CN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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